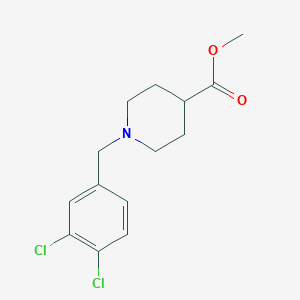

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate

Description

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group and a methyl ester group at the carboxylate position

Properties

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFMEVKESNPQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by esterification with methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: Reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base.

Step 2: Esterification of the resulting 1-(3,4-dichlorobenzyl)piperidine with methyl chloroformate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)piperazine: Shares the 3,4-dichlorobenzyl group but differs in the piperazine ring structure.

1-(3,4-Dichlorobenzyl)-4-hydroxypiperidine: Similar structure with a hydroxyl group instead of the ester group.

1-(3,4-Dichlorobenzyl)-4-aminopiperidine: Contains an amino group instead of the ester group.

Uniqueness: Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate belongs to the piperidine family of compounds, characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group. The chemical structure can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with various receptors and ion channels. Notably, it has been studied for its effects on T-type calcium channels, which are implicated in various physiological processes including pain modulation and neuronal excitability.

- Calcium Channel Inhibition : Research indicates that derivatives of piperidinecarboxylates exhibit significant inhibitory activity on T-type calcium channels (α(1G)). For instance, one study reported that compounds similar to methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate showed inhibition rates between 61.85% and 71.99% at concentrations of 10 μM . This suggests potential applications in treating conditions associated with aberrant calcium signaling.

Antinociceptive Effects

In vivo studies have demonstrated that methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate exhibits antinociceptive properties. It was evaluated in a model of neuropathic pain (SNL model), showing a notable reduction in mechanical allodynia . This finding suggests that the compound could be beneficial for managing chronic pain conditions.

Neuropharmacological Studies

The compound has also been assessed for neuropharmacological effects. For example, its impact on neurotransmitter systems and potential neuroprotective properties are areas of ongoing research. The modulation of dopamine and serotonin pathways may contribute to its therapeutic effects .

Study on Calcium Channel Inhibition

A pivotal study focused on the synthesis and biological evaluation of various piperidine derivatives, including methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate. The results indicated that this class of compounds could selectively inhibit T-type calcium channels while exhibiting minimal off-target effects on hERG channels (a common target for cardiac safety concerns) .

| Compound | % Inhibition at 10 μM | hERG IC50 (μM) |

|---|---|---|

| 31a | 61.85 | 1.57 ± 0.14 |

| Other Derivatives | Varies | Varies |

Therapeutic Potential in Pain Management

The antinociceptive effects observed in animal models suggest that methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate could serve as a lead compound for developing new analgesics targeting T-type calcium channels. Further studies are warranted to explore its efficacy and safety profile in humans .

Safety and Toxicity

While promising, it is essential to consider the safety profile of methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate. Preliminary toxicity assessments indicate potential harmful effects if ingested or upon skin contact . Thus, further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended chromatographic conditions for analyzing Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate?

- Methodological Answer : Optimize reversed-phase HPLC using a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Adjust the buffer with 1-octanesulfonate to enhance peak resolution. System suitability should be validated with retention time reproducibility (<1% RSD) and theoretical plate counts (>2000) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid exposure to moisture and oxidizers, as piperidine derivatives are prone to hydrolysis and oxidative degradation .

Q. What safety precautions are critical during handling?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with 10% ethanol followed by water. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Adapt the ester-based solvent reaction protocol from analogous dichlorobenzyl-piperidine syntheses (e.g., using 3,4-dichlorobenzylamine in ethyl acetate at 40–50°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify via recrystallization from ethanol/water (yield >75%, purity >98%) .

Q. What strategies resolve spectral ambiguities in NMR or mass spectrometry?

- Methodological Answer : For NMR signal overlap, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and aromatic protons. High-resolution mass spectrometry (HRMS, e.g., Q Exactive Orbitrap) confirms molecular ions (e.g., [M+H]⁺ at m/z 358.04) and fragmentation patterns .

Q. How can metabolic stability be assessed in vitro for pharmacological studies?

- Methodological Answer : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism. Calculate half-life (t₁/₂) and intrinsic clearance (Clint) using the substrate depletion method .

Q. What crystallographic methods validate the compound’s structural conformation?

- Methodological Answer : Perform single-crystal X-ray diffraction using synchrotron radiation. Compare bond lengths and angles with NIST standard data for piperidine derivatives (e.g., C-N bond: 1.47 Å ± 0.02). Refine structures with SHELXL-97 to achieve R-factor <0.05 .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.